molecular formula C8H11ClN4 B1317695 2-Chloro-3-(1-piperazinyl)pyrazine CAS No. 85386-99-8

2-Chloro-3-(1-piperazinyl)pyrazine

Cat. No. B1317695
Key on ui cas rn: 85386-99-8
M. Wt: 198.65 g/mol
InChI Key: YSEFEUMYRXRNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534794B2

Procedure details

A mixture of 2,3-dichloropyrazine (1.35 g, 15.32 mmol), piperazine (2.34 g, 27.2 mmol) and K2CO3 (1.25 g, 9.04 mmol) in acetonitrile (5.5 mL) was stirred at 110° C. for 1.25 h in a sealed tube. The reaction mixture was diluted with CH2Cl2, filtered, and concentrated to give a yellowish semisolid residue which was purified by chromatography on silica gel using CHCl3/MeOH (9:1) as eluent. The obtained solid was redissolved in CHCl3 and applied to a short (3 cm) plug of alumina. Elution with ether/CHCl3 (9 1) afforded 1.24 g (69%) of the title product as a white solid: mp 47-53° C. HRMS m/z calcd for C8H11ClN4 (M)+ 198.0672, found 198.0673.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C([O-])([O-])=O.[K+].[K+]>C(#N)C.C(Cl)Cl>[Cl:8][C:7]1[C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:3][CH:4]=[CH:5][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
2.34 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 1.25 h in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellowish semisolid residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was redissolved in CHCl3
WASH
Type
WASH
Details
Elution with ether/CHCl3 (9 1)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClC1=NC=CN=C1N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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